N-(2-methyl-3-nitrophenyl)propanamide
Description
N-(2-Methyl-3-nitrophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone linked to a 2-methyl-3-nitrophenyl group.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(2-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H12N2O3/c1-3-10(13)11-8-5-4-6-9(7(8)2)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
XRWOREYTADZPQQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituent variations are summarized below:
Physicochemical Properties
- Melting Points: Substituents significantly impact melting behavior. For example, N-(3-nitrophenyl)-2,2-dimethylpropanamide (222.24 g/mol) likely has a higher melting point than non-nitrated analogues due to nitro-group-induced dipole interactions . In , a nitro-containing precursor showed distinct melting points post-reaction, indicating structural modifications .
- Solubility : Nitro groups generally reduce aqueous solubility but enhance solubility in polar organic solvents. Methyl groups may slightly offset this by increasing hydrophobicity.
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